Caffeic Acid Benzyl Ester-d5

Description

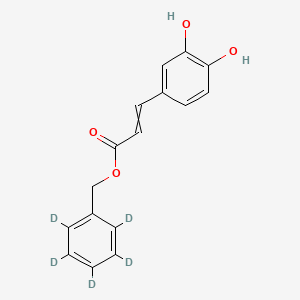

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVKQTNONPWVEL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C=CC2=CC(=C(C=C2)O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling of Caffeic Acid Benzyl Ester D5

Chemical Synthesis Pathways for Caffeic Acid Benzyl (B1604629) Ester

The creation of caffeic acid benzyl ester in a laboratory setting can be achieved through several synthetic routes. These methods primarily focus on forming an ester linkage between caffeic acid and benzyl alcohol.

Esterification Reactions and Catalytic Approaches

Direct esterification, often referred to as Fischer esterification, is a fundamental method for synthesizing caffeic acid benzyl ester. This reaction involves heating caffeic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. evitachem.com The reaction is typically conducted under reflux conditions to drive the formation of the ester. evitachem.com To enhance the yield, a Dean-Stark apparatus may be used to remove the water formed during the reaction, thereby shifting the equilibrium towards the product side. nih.gov

Another catalytic approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is often carried out at room temperature in solvents like a mixture of tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2). nih.gov While effective, this route can sometimes result in lower yields. nih.gov

Enzymatic catalysis offers a "greener" alternative to traditional chemical methods. Lipases, such as Novozym 435, have been successfully employed to catalyze the esterification of caffeic acid with phenethyl alcohol, a similar alcohol, and this approach can be adapted for benzyl alcohol. nih.govmdpi.com These reactions are often performed in nonpolar organic solvents or even in novel solvent systems like deep eutectic solvents (DES) to improve substrate solubility and enzyme stability. mdpi.comacs.org

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides an alternative pathway to construct the caffeic acid backbone, which is then esterified. A notable example involves the condensation of 3,4-dihydroxybenzaldehyde (B13553) with a malonic acid monoester, such as 3,4-dihydroxyphenethyl monomalonate, to yield a caffeic acid ester. nih.govacs.org This method has been reported to produce high yields of the desired product. nih.govacs.org The synthesis of various long-chain alkyl hydroxycinnamates has also been achieved through the Knoevenagel condensation of benzaldehyde (B42025) derivatives with the corresponding half esters of malonic acid. ipp.pt

Acyl Chloride and Alkylation Routes

The acyl chloride method is a highly effective route for synthesizing caffeic acid esters, often providing high yields in a short reaction time. nih.gov This process typically involves the protection of the phenolic hydroxyl groups of caffeic acid, for instance, by acetylation with acetic anhydride. nih.govmdpi.com The resulting diacetylcaffeic acid is then converted to its acyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.commdpi.comresearchgate.net This activated acyl chloride readily reacts with benzyl alcohol to form the protected ester. The final step involves the deprotection of the acetyl groups, usually under basic conditions, to yield caffeic acid benzyl ester. mdpi.com

Alkylation of caffeic acid with a benzyl halide, such as benzyl bromide, in the presence of a base is another viable synthetic strategy. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Yield Optimization and Reaction Efficiency in Caffeic Acid Benzyl Ester Synthesis

Optimizing the yield and efficiency of caffeic acid benzyl ester synthesis is a key focus of research. For enzymatic synthesis, factors such as reaction time, temperature, substrate molar ratio, and enzyme concentration are crucial variables that can be fine-tuned to maximize conversion. nih.gov For instance, in the lipase-catalyzed synthesis of caffeic acid phenethyl ester, a similar compound, optimal conditions were found to be a reaction time of 60 hours, a temperature of 73.7 °C, a substrate molar ratio of phenethyl alcohol to caffeic acid of 27.1:1, and a specific enzyme to substrate weight ratio, resulting in a predicted conversion yield of 99.8%. nih.gov

In chemical synthesis, the choice of solvent and catalyst plays a significant role. The use of deep eutectic solvents (DES) has been shown to enhance the production of lipophilic caffeoyl alkyl esters by creating a homogeneous reaction system and reducing mass transfer limitations. acs.org For example, using a DES composed of choline (B1196258) chloride and caffeic acid as the caffeoyl donor for the synthesis of octodecyl caffeate resulted in a significantly higher yield (90.69%) compared to using solid caffeic acid (40.97%). acs.org

| Synthetic Method | Key Reagents | Typical Conditions | Reported Yields |

| Fischer Esterification | Caffeic acid, Benzyl alcohol, H2SO4 or p-TsOH | Reflux | 40% nih.gov |

| DCC Coupling | Caffeic acid, Benzyl alcohol, DCC, DMAP | Room Temperature, THF/CH2Cl2 | 46% nih.gov |

| Acyl Chloride Method | Diacetylcaffeic acid, Oxalyl chloride, Benzyl alcohol | Room Temperature, CH2Cl2 | 50-86% nih.gov |

| Knoevenagel Condensation | 3,4-Dihydroxybenzaldehyde, Malonic acid mono-benzyl ester | Pyridine, Piperidine | Moderate to High researchgate.net |

| Enzymatic Synthesis (CAPE) | Caffeic acid, Phenethyl alcohol, Novozym 435 | 70°C, Nonpolar solvent | Up to 100% conversion nih.gov |

Biosynthetic Considerations for Caffeic Acid Esters

In nature, caffeic acid is synthesized in plants through the phenylpropanoid pathway. wikipedia.org The process begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. mdpi.com This intermediate is then hydroxylated to form caffeoyl-CoA, the direct precursor to caffeic acid. mdpi.com The formation of caffeic acid esters, such as caffeic acid phenethyl ester (CAPE), can occur through the esterification of caffeoyl-CoA with the corresponding alcohol, in this case, phenethyl alcohol. mdpi.com Metabolic engineering in microorganisms like yeast has been explored to produce caffeic acid-derived esters and amides de novo from glucose. acs.org

Deuterium (B1214612) Labeling Strategies for Caffeic Acid Benzyl Ester-d5

The introduction of deuterium into the Caffeic Acid Benzyl Ester molecule to create this compound is a critical step for its use in isotopic labeling studies. Deuterium labeling can be achieved through several methods, often involving the use of deuterated starting materials or reagents.

One common strategy is to use a deuterated version of one of the primary reactants. For instance, deuterated benzyl alcohol (benzyl alcohol-d5), where the five hydrogen atoms on the phenyl ring are replaced by deuterium, can be used in any of the esterification methods described in section 2.1. This would directly incorporate the deuterium label into the benzyl portion of the final product.

Another approach involves the deuteration of the caffeic acid moiety. This can be more complex due to the multiple reactive sites on the molecule. Specific deuteration of the aromatic ring or the vinyl group would require specialized synthetic routes, potentially involving deuterated precursors in the Knoevenagel condensation or other synthetic pathways.

Isotope labeling of phenolic compounds, in general, has been a subject of extensive research. acs.orgacs.orgchemrxiv.orgrsc.orguchicago.edu Techniques like solid-phase isotope dansylation have been developed for the quantitative analysis of phenolic compounds. rsc.org While not directly a synthetic method for this compound, these analytical techniques highlight the importance and application of isotopically labeled phenolic compounds. The use of deuterium-labeled internal standards is a common practice in quantitative analysis using mass spectrometry. pan.olsztyn.pl

The synthesis of deuterium-labeled carboxylic acids and their esters is a well-established field, with various deuterated building blocks commercially available. tenovapharma.com The selection of the appropriate deuterated reagent and synthetic route is crucial for achieving the desired labeling pattern and high isotopic purity in the final this compound product.

Incorporation of Deuterated Precursors

A primary strategy for the synthesis of this compound involves the use of deuterated starting materials. This approach ensures the incorporation of deuterium atoms at specific, stable positions within the molecular structure.

One common method is the esterification of caffeic acid with a deuterated benzyl alcohol. The synthesis of the non-labeled Caffeic Acid Benzyl Ester typically involves reacting caffeic acid with benzyl alcohol in the presence of an acid catalyst, often under reflux conditions. evitachem.com For the deuterated analog, a similar process would be employed, substituting benzyl alcohol with benzyl alcohol-d5.

The general synthetic route can be described as follows:

Esterification: Caffeic acid is reacted with benzyl alcohol-d5. This reaction is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. evitachem.com Other methods, such as using dicyclohexylcarbodiimide (DCC) in a suitable solvent like tetrahydrofuran (THF) or dioxane, have also been reported for the synthesis of benzyl esters of caffeic acid, albeit sometimes with lower yields. nih.gov

The availability and synthesis of the deuterated precursor, benzyl alcohol-d5, is a critical aspect of this methodology.

Directed Deuteration Methods for Specific Isotopic Enrichment

Directed deuteration methods offer a pathway to introduce deuterium at specific sites of a molecule that may not be readily accessible through deuterated precursors. While specific literature on directed deuteration for this compound is not abundant, general principles of deuteration can be applied.

For instance, catalytic deuteration could be a potential method. Palladium on carbon (Pd/C) is a common catalyst for hydrogenation reactions, and in the presence of deuterium gas (D2), it can be used for deuteration. However, the choice of catalyst is crucial, as some catalysts can lead to undesired side reactions. For example, in the deuteration of N(6)-benzyladenine, using Pd/C led to the removal of the benzyl group, while a palladium on carbon-ethylenediamine complex [Pd/C(en)] successfully introduced five deuterium atoms. nih.gov This highlights the need for careful selection of catalytic systems to achieve specific deuteration without altering the core structure of the Caffeic Acid Benzyl Ester.

Another approach could involve H-D exchange reactions on the aromatic rings of either the caffeic acid or benzyl moiety under specific catalytic conditions. However, controlling the regiospecificity of this exchange can be challenging.

Methodological Challenges in Achieving High Isotopic Purity for this compound

Achieving high isotopic purity in deuterated compounds like this compound presents several challenges. digitellinc.com

Isotopic Scrambling: During synthesis, unintended exchange of deuterium with hydrogen from solvents or reagents can occur, leading to a decrease in isotopic purity. synmr.in This necessitates the use of deuterated solvents and careful handling to protect from moisture. synmr.in

Incomplete Deuteration: The deuteration reaction may not proceed to completion, resulting in a mixture of isotopologues with varying numbers of deuterium atoms. digitellinc.com

Deuterium Loss: Deuterium atoms, particularly those at labile positions, can be lost during workup, purification, or even storage. sigmaaldrich.com This is a significant concern for maintaining the integrity of the labeled standard over time. sigmaaldrich.com

Cost and Availability of Precursors: Deuterated starting materials and reagents are often significantly more expensive and less readily available than their non-deuterated counterparts, which can be a limiting factor, especially for large-scale synthesis. synmr.in

The inherent properties of deuterium can also pose challenges. The C-D bond is stronger than the C-H bond, which can lead to different reaction kinetics (kinetic isotope effect). musechem.com While this property is often exploited to improve metabolic stability, it can also affect the efficiency of synthetic steps. musechem.com

Purification Techniques for Synthesized Caffeic Acid Benzyl Ester and its Deuterated Analog

Following synthesis, rigorous purification is essential to isolate Caffeic Acid Benzyl Ester and its deuterated analog from unreacted starting materials, byproducts, and other impurities.

Chromatographic Separation Methods

Chromatography is a powerful technique for the purification of Caffeic Acid Benzyl Ester and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both analytical and preparative separation of phenolic compounds, including Caffeic Acid Benzyl Ester. nih.gov Reversed-phase columns, such as C18, are commonly employed. acs.org A typical mobile phase consists of a gradient mixture of an aqueous solution (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. acs.orgresearchgate.net Preparative HPLC can be used to isolate larger quantities of the purified compound. nih.gov

Column Chromatography: For larger scale purifications, traditional column chromatography using silica (B1680970) gel or other stationary phases is a common method. The choice of solvent system (eluent) is critical for achieving good separation. For instance, a CH2Cl2/n-hexane column has been used to purify a related compound, Caffeic Acid Phenethyl Ester. mdpi.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. openagrar.de

Recrystallization and Other Isolation Protocols

Recrystallization is a fundamental technique for purifying solid compounds. The crude synthesized Caffeic Acid Benzyl Ester can be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. evitachem.com Toluene has been used to recrystallize the related Caffeic Acid Phenethyl Ester. mdpi.com

Other isolation protocols may include:

Solvent Extraction: This technique is used to separate the desired product from the reaction mixture based on its solubility in different immiscible solvents. researchgate.net

Filtration: After recrystallization or precipitation, filtration is used to collect the solid purified compound. mdpi.com

The combination of these purification techniques is often necessary to achieve a high degree of purity for both Caffeic Acid Benzyl Ester and its deuterated analog, this compound.

Advanced Analytical Characterization of Caffeic Acid Benzyl Ester D5

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Analogs (e.g., ¹H, ¹³C, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. For deuterated compounds like Caffeic Acid Benzyl (B1604629) Ester-d5, a combination of ¹H, ¹³C, and ²H NMR experiments provides a comprehensive understanding of the molecular structure and the success of the isotopic labeling.

In the ¹H NMR spectrum of the non-deuterated Caffeic Acid Benzyl Ester, characteristic signals for the benzyl protons are typically observed around δ 5.1–5.3 ppm. For the d5 analog, the absence or significant reduction of these signals confirms the substitution of hydrogen with deuterium (B1214612) in the benzyl ring. The remaining proton signals, corresponding to the caffeic acid moiety, would be expected to be consistent with those of the parent compound. rsc.orgacs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of Caffeic Acid Benzyl Ester-d5 would show characteristic peaks for the carbonyl carbon, the carbons of the aromatic rings, and the vinyl carbons. rsc.orghumanjournals.com The carbon signals of the deuterated benzyl ring may exhibit slight shifts or splitting due to the coupling with deuterium.

²H NMR, or deuterium NMR, directly detects the deuterium nuclei. A ²H NMR spectrum of this compound would show signals corresponding to the deuterium atoms on the benzyl ring, providing definitive evidence of their incorporation and location.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H | ~7.6 (d) | Vinyl H |

| ¹H | ~7.1 (d) | Aromatic H (Caffeoyl) |

| ¹H | ~7.0 (dd) | Aromatic H (Caffeoyl) |

| ¹H | ~6.9 (d) | Aromatic H (Caffeoyl) |

| ¹H | ~6.3 (d) | Vinyl H |

| ¹³C | ~167 | Carbonyl (C=O) |

| ¹³C | ~148-145 | Aromatic C-O (Caffeoyl) |

| ¹³C | ~145 | Vinyl C |

| ¹³C | ~127-114 | Aromatic & Vinyl CH |

| ¹³C | ~66 | Methylene (O-CH₂) |

| ²H | Expected in aromatic region | Benzyl-d5 |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds. humanjournals.comnih.govresearchgate.net The stretching vibrations of the O-H groups typically appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretch of the ester group is expected to be a strong, sharp peak around 1700-1680 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic rings and the vinyl group would be observed in the 1650-1450 cm⁻¹ region. researchgate.netresearchgate.net The presence of deuterium in the benzyl ring would introduce C-D stretching vibrations, which appear at a lower frequency (around 2200-2100 cm⁻¹) compared to C-H stretches (around 3100-3000 cm⁻¹), providing further confirmation of deuteration.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| C-H (aromatic/vinyl) | Stretching | 3100-3000 |

| C-D (aromatic) | Stretching | 2200-2100 |

| C=O (ester) | Stretching | 1700-1680 (strong) |

| C=C (aromatic/vinyl) | Stretching | 1650-1450 |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a detailed vibrational fingerprint of the molecule. Characteristic bands for the aromatic rings and the vinyl group would be prominent. frontiersin.org Similar to IR spectroscopy, the C-D vibrations of the deuterated benzyl ring would appear in a distinct region of the spectrum (around 2100-2300 cm⁻¹), which is typically free from other signals in the non-deuterated analog, making it a clear marker for isotopic labeling. researchgate.netnih.gov

Mass Spectrometry (MS) for Confirmation of Isotopic Incorporation and Molecular Weight

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the isotopic composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₆H₉D₅O₄), the expected exact mass would be approximately 275.1206 amu. This is 5 mass units higher than the non-deuterated Caffeic Acid Benzyl Ester (C₁₆H₁₄O₄), which has a monoisotopic mass of approximately 270.0892 amu. lgcstandards.com The confirmation of this mass difference with high accuracy is a definitive indicator of the successful incorporation of five deuterium atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Deuterium Location

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern, which provides structural information. In the case of this compound, MS/MS analysis would be used to confirm the location of the deuterium atoms on the benzyl ring. researchgate.net The fragmentation of the protonated molecule would likely involve the loss of the benzyl-d5 group or the caffeoyl moiety. nih.govtjpr.org The masses of the resulting fragment ions would be indicative of where the deuterium atoms are located. For instance, the observation of a neutral loss corresponding to benzyl-d5 alcohol would confirm that the deuterium labeling is on the benzyl ester portion of the molecule.

Quantitative Analysis via Isotope Dilution Mass Spectrometry (IDMS) using this compound as Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte, allowing it to compensate for sample loss during preparation and for variations in instrument response. frontiersin.org this compound serves as an ideal internal standard for the quantification of Caffeic Acid Benzyl Ester due to its chemical similarity and distinct mass difference.

The principle of IDMS involves creating a calibration curve by plotting the ratio of the mass spectrometric response of the analyte to the internal standard against the analyte's concentration. The five deuterium atoms in this compound provide a clear mass shift from the unlabeled compound, enabling their distinct detection by the mass spectrometer. lgcstandards.com This approach effectively corrects for matrix effects and inconsistencies in sample workup, leading to highly accurate and precise measurements. frontiersin.org While 13C-labeled standards are sometimes preferred to avoid potential chromatographic separation between deuterated and non-deuterated compounds, deuterated standards like this compound are widely and effectively used. acs.orgnih.gov

Chromatographic Methods for Separation and Quantification

The separation of caffeic acid derivatives from complex matrices is a critical step prior to their quantification. Various chromatographic techniques are employed for this purpose, each with its own advantages.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds, including caffeic acid and its esters. rsc.orgnih.govmdpi.com Reversed-phase columns, such as C18, are commonly used to separate these compounds based on their hydrophobicity. nih.govdokumen.pubresearchgate.net The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid like acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnih.govdokumen.pub Detection is frequently performed using a UV detector, as caffeic acid and its esters exhibit strong absorbance in the UV region, typically around 325-330 nm. nih.govscispace.com

Ultra-High-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. nih.gov A validated UPLC-ESI-MS/MS method for the quantitative determination of caffeic acid phenethyl ester (CAPE) and its fluorinated derivative from rat plasma utilized a C18 column with a gradient elution of water and acetonitrile. nih.gov

Table 1: HPLC and UPLC Parameters for Caffeic Acid and its Derivatives

| Parameter | HPLC for Caffeic Acid in Emulsions nih.gov | UPLC for Caffeic Acid Phenethyl Ester nih.gov | HPLC for Caffeic and Ferulic Acids in Coffee mdpi.com |

| Column | RP18 XDB Waters (250 × 4.6 mm, 5.0 µm) | C18 (2.1 mm x 50 mm, 1.7 µm) | Not specified |

| Mobile Phase | Ethanol and purified water (40:60 v/v) with acetic acid (pH 2.5) | Water with 0.2% formic acid and acetonitrile with 0.1% formic acid (gradient) | Not specified |

| Flow Rate | 0.7 mL/min | Not specified | Not specified |

| Detection | UV at 325 nm | ESI-MS/MS | UV detector |

| Linearity Range | 10-60 µg/mL | 1-1000 ng/ml | 0.25-24.0 µg/mL |

| LOD | 1.44 µg/mL | Not specified | Not specified |

| LOQ | 4.38 µg/mL | Not specified | Not specified |

This table is interactive and allows for sorting and filtering of the data presented.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is typically suitable for volatile and thermally stable compounds. Caffeic acid and its esters are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility. nih.govmdpi.com Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net This process makes the compounds more volatile and amenable to GC analysis. nih.gov

A typical GC-MS analysis of silylated phenolic compounds would involve a capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, and a temperature program to elute the compounds based on their boiling points. nih.govmdpi.com The mass spectrometer then detects and identifies the separated derivatives.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures. The combination of liquid chromatography or gas chromatography with mass spectrometry offers unparalleled selectivity and sensitivity.

LC-MS/MS is particularly well-suited for the analysis of caffeic acid and its esters in complex biological and food matrices. rsc.orgresearchgate.netncsu.edu The initial separation by LC is followed by tandem mass spectrometry, which provides two levels of mass analysis. This allows for the highly specific detection and quantification of target compounds, even in the presence of co-eluting interferences. rsc.org For instance, LC-MS/MS methods have been developed for the simultaneous determination of caffeic acid phenethyl ester and its metabolite, caffeic acid, in plasma. researchgate.netresearchgate.net

GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds after derivatization. researchgate.netmdpi.combiorxiv.org It provides excellent chromatographic resolution and detailed mass spectral information that can be used for compound identification by comparing the obtained spectra with those in mass spectral libraries. mdpi.com

Theoretical Computational Studies on Spectroscopic Features of Caffeic Acid Analogs

Theoretical computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the spectroscopic properties of molecules like caffeic acid and its analogs. scispace.comdoaj.orgresearchgate.netresearchtrend.net These studies can simulate various spectra, including IR, Raman, NMR, and UV, and the results can be compared with experimental data to confirm structural assignments and understand the underlying electronic and vibrational transitions. scispace.comdoaj.orgmdpi.com

For caffeic acid, DFT calculations have been used to predict its vibrational and electronic spectra with a high degree of accuracy. scispace.comresearchgate.net These theoretical models help in assigning the observed absorption bands in experimental spectra to specific molecular vibrations or electronic transitions. scispace.commdpi.com For example, the characteristic UV absorption bands of caffeic acid can be attributed to π→π* and n→π* electronic transitions within the molecule. scispace.commdpi.com Such computational studies provide a fundamental understanding of the spectroscopic features that are exploited in the analytical techniques described above and can be extended to understand the properties of deuterated analogs like this compound.

Mechanistic Investigations of Caffeic Acid Benzyl Ester Metabolism and Pharmacokinetics Utilizing Deuterated Analogs in Pre Clinical Models

In Vitro Metabolic Stability Studies of Caffeic Acid Benzyl (B1604629) Ester-d5

In vitro metabolic stability assays are crucial for predicting the in vivo behavior of a compound. These assays typically involve incubating the test compound with liver microsomes, cytosol, or other cellular and subcellular fractions to determine its rate of degradation. While direct metabolic stability studies on Caffeic Acid Benzyl Ester-d5 are not extensively documented, its primary role is as an internal standard for the quantification of Caffeic Acid Benzyl Ester. Therefore, the metabolic fate of the non-deuterated compound is the focus of such studies.

Enzymatic Hydrolysis in Cellular and Subcellular Fractions (e.g., Microsomes, Cytosol)

The ester linkage in Caffeic Acid Benzyl Ester is a prime target for enzymatic hydrolysis by esterases present in various tissues, particularly the liver. In vitro studies using liver microsomes and cytosolic fractions from pre-clinical models like rats and mice are employed to assess the rate of this hydrolysis. In these assays, Caffeic Acid Benzyl Ester is incubated with the subcellular fractions, and the disappearance of the parent compound and the appearance of its primary metabolite, Caffeic Acid, are monitored over time. This compound is added to the samples at a known concentration to serve as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Representative Data for In Vitro Hydrolysis of Caffeic Acid Benzyl Ester in Rat Liver Fractions

| Fraction | Incubation Time (min) | Caffeic Acid Benzyl Ester Remaining (%) | Caffeic Acid Formed (µM) |

|---|---|---|---|

| Microsomes | 0 | 100 | 0 |

| 15 | 75 | 2.5 | |

| 30 | 52 | 4.8 | |

| 60 | 28 | 7.2 | |

| 120 | 10 | 9.0 | |

| Cytosol | 0 | 100 | 0 |

| 15 | 88 | 1.2 | |

| 30 | 75 | 2.5 | |

| 60 | 55 | 4.5 |

Note: This table presents hypothetical representative data to illustrate the expected outcomes of such an experiment. The use of this compound as an internal standard would be critical for the accuracy of these measurements.

Role of Carboxylesterases and Other Metabolic Enzymes in Caffeic Acid Benzyl Ester Biotransformation

Carboxylesterases are a superfamily of enzymes that are widely distributed in the body and are responsible for the hydrolysis of a variety of ester-containing compounds. rsc.org In humans, two major carboxylesterases, hCE1 and hCE2, play a significant role in drug metabolism. rsc.org Studies on other caffeic acid esters, such as Caffeic Acid Phenethyl Ester (CAPE), have identified carboxylesterases as the primary enzymes responsible for their hydrolysis to Caffeic Acid. mdpi.com It is highly probable that Caffeic Acid Benzyl Ester is also a substrate for these enzymes. The use of specific chemical inhibitors of carboxylesterases in in vitro assays with liver fractions can confirm their role in the biotransformation of Caffeic Acid Benzyl Ester.

Microbial Biotransformation and Gut Microbiota Metabolism (e.g., In Vitro Fermentation Models)

Following oral administration, compounds that are not fully absorbed in the upper gastrointestinal tract can be metabolized by the gut microbiota. In vitro fermentation models using human or animal fecal microbiota are used to investigate this. Studies on Caffeic Acid and its other esters have shown that the gut microbiota can hydrolyze the ester bond and further metabolize the resulting Caffeic Acid into smaller phenolic compounds like 3-hydroxyphenylpropionic acid and benzoic acid. nih.gov It is expected that Caffeic Acid Benzyl Ester would undergo similar microbial biotransformation. In such studies, this compound would be instrumental in accurately tracking the degradation of the parent compound amidst a complex mixture of microbial metabolites.

Comparative Metabolic Profiles in Different Pre-clinical Biological Matrices (e.g., Plasma, Liver Homogenates from Animal Models)

The metabolic profile of a compound can vary between different biological matrices and animal species. Comparative studies using plasma and liver homogenates from various pre-clinical species (e.g., rat, mouse, dog) are therefore important. These studies help in selecting the most appropriate animal model for further pre-clinical development by identifying the species whose metabolic profile most closely resembles that of humans. The stability of Caffeic Acid Benzyl Ester would be assessed in these different matrices, with this compound being used for precise quantification. For instance, some studies have shown that certain caffeic acid esters are more stable in human plasma compared to rat plasma. mdpi.com

Pre-clinical Pharmacokinetic Profiling of this compound

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. While the pharmacokinetic profile of this compound itself is not the primary interest, its use is integral to determining the pharmacokinetics of the non-deuterated Caffeic Acid Benzyl Ester.

Absorption, Distribution, and Excretion Kinetics in Animal Models

To understand the ADME properties of Caffeic Acid Benzyl Ester, it is administered to animal models, and blood, urine, and feces are collected at various time points. The concentration of Caffeic Acid Benzyl Ester and its major metabolite, Caffeic Acid, in these samples is quantified using an analytical method, such as LC-MS/MS, that employs this compound as an internal standard. This allows for the determination of key pharmacokinetic parameters.

Studies on other caffeic acid esters have shown that they are generally absorbed after oral administration. ingentaconnect.com The parent ester and its metabolite, caffeic acid, can be detected in plasma. mdpi.com The primary route of excretion for caffeic acid and its metabolites is through the urine. biointerfaceresearch.comnih.gov

Table 2: Representative Pharmacokinetic Parameters of Caffeic Acid Benzyl Ester in Rats Following Intravenous Administration

| Parameter | Value | Unit |

|---|---|---|

| Cmax (Maximum Concentration) | 1.5 | µg/mL |

| Tmax (Time to Cmax) | 0.25 | h |

| AUC (Area Under the Curve) | 3.8 | µg·h/mL |

| t1/2 (Half-life) | 1.2 | h |

| CL (Clearance) | 2.1 | L/h/kg |

Note: This table presents hypothetical representative pharmacokinetic parameters for Caffeic Acid Benzyl Ester. The accurate determination of these parameters in a pre-clinical study would rely on the use of this compound as an internal standard.

Utilization of this compound as a Tracer for Metabolic Tracking

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism research. By replacing five hydrogen atoms with their heavier deuterium (B1214612) isotopes, a tracer is created that is chemically identical to the parent compound but distinguishable by mass spectrometry. This allows for the precise tracking of the compound and its metabolic products through complex biological systems in pre-clinical models.

When this compound is administered, it follows the same metabolic pathways as the unlabeled compound. The key advantage lies in the ability of mass spectrometry to differentiate between the deuterated (exogenous) and non-deuterated (endogenous) forms of the analyte and its metabolites. This is crucial for eliminating background interference and accurately identifying metabolites derived from the administered compound.

In pre-clinical studies, this compound would be administered to animal models, and biological samples such as plasma, urine, and feces would be collected over time. Analysis of these samples by liquid chromatography-mass spectrometry (LC-MS) would reveal a series of deuterated peaks, each corresponding to a metabolite. The mass shift of +5 Da (or a fragment thereof, depending on the metabolic transformation) provides a definitive signature for metabolites originating from the administered this compound. This approach enables the construction of a comprehensive metabolic map.

Key metabolic transformations anticipated for Caffeic Acid Benzyl Ester, based on studies of similar esters acs.orgnih.gov, include:

Ester Hydrolysis: The primary metabolic pathway is expected to be the hydrolysis of the ester bond by carboxylesterases, releasing Caffeic Acid and benzyl alcohol. acs.org The detection of deuterated Caffeic Acid (Caffeic Acid-d5) would confirm this pathway.

Methylation: The catechol group of the Caffeic Acid moiety is susceptible to methylation by catechol-O-methyltransferase (COMT), leading to the formation of Ferulic Acid and Isoferulic Acid. nih.govkcl.ac.uk The use of the d5-labeled tracer would result in the detection of deuterated Ferulic Acid and Isoferulic Acid.

Reduction: Further metabolism can involve the reduction of the propenoic acid side chain, yielding Dihydroferulic Acid. nih.govkcl.ac.uk

Conjugation: The phenolic hydroxyl groups and any resulting carboxylic acid groups can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.

The use of this compound as a tracer provides unambiguous evidence for these metabolic transformations and helps in the discovery of novel or unexpected metabolic pathways.

Non-Compartmental and Compartmental Pharmacokinetic Modeling Approaches

Pharmacokinetic (PK) modeling is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound. Both non-compartmental and compartmental analyses are valuable tools in pre-clinical studies of Caffeic Acid Benzyl Ester.

Non-Compartmental Analysis (NCA)

NCA is a model-independent method that calculates key PK parameters directly from the plasma concentration-time data. nih.gov This approach is often used in early drug development due to its simplicity and robustness. researchgate.net Key parameters derived from NCA include:

Cmax (Maximum Concentration): The peak plasma concentration of the compound.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total drug exposure over time.

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

CL (Clearance): The volume of plasma cleared of the drug per unit time.

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

NCA provides a straightforward assessment of a drug's behavior in the body and is indispensable for initial characterization. nih.gov

Compartmental Pharmacokinetic Modeling

Compartmental models use mathematical equations to describe the body as a series of interconnected compartments. kcl.ac.ukclearsynth.com These models can provide deeper insights into the underlying physiological processes governing a drug's disposition. clearsynth.com Common models include one-, two-, or multi-compartment models, which are fitted to the experimental data. kcl.ac.uk

The advantages of compartmental modeling include the ability to:

Simulate drug concentrations under different dosing regimens. clearsynth.com

Explore the effects of physiological changes (e.g., organ impairment) on drug PK. clearsynth.com

Provide a more detailed description of drug distribution and elimination phases.

The choice between NCA and compartmental modeling depends on the study's objectives. NCA is often sufficient for initial PK screening, while compartmental modeling is employed for more in-depth analysis and simulation.

A hypothetical comparison of pharmacokinetic parameters for Caffeic Acid Benzyl Ester derived from NCA and a two-compartment model is presented below:

| Pharmacokinetic Parameter | Non-Compartmental Analysis (NCA) | Two-Compartment Model |

|---|---|---|

| Cmax (ng/mL) | 850 | 845 |

| Tmax (hr) | 1.0 | 1.0 |

| AUC (0-inf) (ng*hr/mL) | 4200 | 4250 |

| t1/2 (hr) | 3.5 | 3.6 (beta phase) |

| CL (L/hr/kg) | 0.5 | 0.48 |

| Vd (L/kg) | 2.5 | 2.45 |

Identification and Quantification of Metabolites in Pre-clinical Samples Using this compound Standards

The use of deuterated internal standards is the gold standard for the accurate quantification of drugs and their metabolites in biological matrices by LC-MS. clearsynth.comkcasbio.com this compound serves as an ideal internal standard for the quantification of the parent compound. For its metabolites, corresponding deuterated standards would ideally be synthesized.

The process involves:

Sample Preparation: A known amount of the deuterated internal standard (e.g., this compound) is added to the pre-clinical sample (e.g., plasma) at the beginning of the extraction process.

LC-MS Analysis: The sample is then processed and injected into the LC-MS system. The internal standard co-elutes with the analyte of interest.

Quantification: The analyte's concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

The key benefits of using a deuterated internal standard like this compound include:

Compensation for Matrix Effects: It corrects for variations in ionization efficiency caused by the complex biological matrix. clearsynth.com

Correction for Sample Loss: It accounts for any loss of analyte during sample preparation and analysis.

Improved Accuracy and Precision: This leads to more reliable and reproducible quantitative data. clearsynth.com

A hypothetical dataset for the quantification of Caffeic Acid Benzyl Ester and its major metabolite, Caffeic Acid, in rat plasma using their respective d5-labeled internal standards is shown below.

| Time (hours) | Caffeic Acid Benzyl Ester (ng/mL) | Caffeic Acid (ng/mL) |

|---|---|---|

| 0.5 | 650.2 | 150.8 |

| 1.0 | 850.5 | 320.4 |

| 2.0 | 525.8 | 410.1 |

| 4.0 | 210.3 | 250.6 |

| 8.0 | 50.1 | 80.2 |

| 24.0 | <LOQ | <LOQ |

Molecular and Cellular Mechanisms of Biological Activities of Caffeic Acid Benzyl Ester Analogs

Modulation of Cellular Signaling Pathways

Caffeic acid derivatives, most notably CAPE, exert significant influence over a variety of cellular signaling cascades that are fundamental to inflammation, cell proliferation, and antioxidant defense.

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway Regulation

Caffeic acid analogs are potent inhibitors of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and immunity. nih.govgrafiati.com The primary mechanism involves the inhibition of NF-κB activation, preventing its translocation into the nucleus where it would otherwise activate the transcription of target genes. nih.gov Studies on Caffeic Acid Phenethyl Ester (CAPE) show that it can directly inhibit the nuclear translocation of NF-κB. nih.gov

The inhibitory action of CAPE extends to upstream components of the pathway. It has been shown to block the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). nih.govnih.gov In human CD4+ T cells and monocyte-derived dendritic cells, CAPE inhibited the phosphorylation of IκB kinase (IKKα/IKKβ), which is responsible for phosphorylating IκBα. nih.gov This prevention of IκBα degradation ensures that NF-κB remains sequestered in the cytoplasm, thereby suppressing its transcriptional activity. nih.govnih.gov This multifaceted inhibition of the NF-κB pathway underscores the potent anti-inflammatory properties of caffeic acid analogs. nih.govmdpi.comnih.gov

Nrf2/Antioxidant Response Element (ARE) Pathway Activation

The Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Caffeic acid analogs, including CAPE, have been identified as activators of this pathway. nih.govnih.gov The activation of the Nrf2 pathway is a key component of the antioxidant and cytoprotective effects of these compounds. mdpi.com

Research indicates that the catechol moiety (the 3,4-dihydroxy-phenyl group) within the caffeic acid structure is essential for Nrf2 activation. nih.gov Under conditions of oxidative stress, this catechol group can be oxidized, enhancing the compound's ability to activate the Nrf2 pathway. nih.gov The mechanism involves the binding of the analog to Keap1 (Kelch-like ECH associated protein 1), a repressor protein that targets Nrf2 for degradation. nih.gov This interaction disrupts the Keap1-Nrf2 complex, allowing Nrf2 to accumulate in the nucleus and bind to the ARE, leading to the transcription of various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1). nih.govmdpi.com Interestingly, the ketone analog of CAPE has also been shown to increase the phosphorylation of Nrf2 at the Ser40 position, promoting its activation. mdpi.com

Impact on PI3K/Akt, AMPK, and mTOR Signaling Cascades

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. nih.govoatext.comtamu.edu Aberrant activity in this pathway is often linked to diseases like cancer. nih.gov Caffeic acid derivatives, including CAPE and Caffeic Acid Phenylpropyl Ester (CAPPE), have been shown to exert inhibitory effects on this cascade. nih.govresearchgate.net

Studies demonstrate that these compounds can suppress the proliferation of cancer cells by modulating the PI3K/Akt and mTOR signaling pathways. nih.gov CAPE has been observed to inhibit the phosphorylation of protein kinase B (Akt), a central node in this pathway, in various cell types, including human T cells and prostate cancer cells. nih.govnih.gov This inhibition of Akt signaling can block downstream effects that promote cell survival and proliferation. nih.gov

Furthermore, some caffeic acid derivatives modulate the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net Activation of AMPK, which acts as a cellular energy sensor, can lead to the inhibition of mTOR, a key regulator of protein synthesis and cell growth. nih.govoatext.com By augmenting AMPK activation, these compounds can contribute to the suppression of cancer cell growth. nih.gov

Table 1: Summary of Effects on PI3K/Akt, AMPK, and mTOR Pathways by Caffeic Acid Analogs

| Compound/Analog | Pathway Component | Observed Effect | Cell/Model System | Citation |

| CAPE | Akt Phosphorylation | Inhibition | Human CD4+ T cells, Prostate cancer cells | nih.govnih.gov |

| CAPE, CAPPE | PI3K/Akt Signaling | Modulation/Inhibition | Colorectal cancer cells | nih.gov |

| CAPE, CAPPE | AMPK Signaling | Augmentation of Activation | Colorectal cancer cells | nih.gov |

| CAPE, CAPPE | mTOR Signaling | Modulation/Inhibition | Colorectal cancer cells | nih.gov |

| Caffeic Acid | PI3K/Akt Signaling | Inhibition | Cancer Stem Cells | researchgate.net |

Influence on MAPK Pathway Components

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that governs cellular processes like proliferation, differentiation, and apoptosis. The influence of caffeic acid analogs on this pathway appears to be context-dependent. In some instances, CAPE did not affect the activity of MAPKs while inhibiting NF-κB and Akt. mdpi.com In other studies on T cells, CAPE did not inhibit p38 MAPK phosphorylation. nih.gov

However, contrasting research shows that CAPE can indeed modulate MAPK signaling. One study reported that CAPE promoted anti-inflammatory effects by inhibiting MAPKs in human mast cells. mdpi.comnih.gov Another investigation found that the antiproliferative activity of CAPE in vascular smooth muscle cells was associated with enhanced phosphorylation of p38 MAPK. researchgate.net Furthermore, a ketone analog of CAPE was found to activate the Nrf2 antioxidant pathway in a manner dependent on the extracellular signal-regulated kinase (ERK), another key component of the MAPK cascade. mdpi.comdntb.gov.ua This suggests that the interaction of caffeic acid derivatives with the MAPK pathway is complex and may vary depending on the specific analog and cellular context.

Reactive Oxygen Species (ROS) Modulation and Antioxidant Defense Systems

Caffeic acid and its esters are recognized for their potent antioxidant properties, which are executed through various mechanisms, including the direct scavenging of free radicals.

Direct Free Radical Scavenging Mechanisms (e.g., DPPH, Nitric Oxide, Superoxide (B77818) Anion)

Caffeic acid and its derivatives are effective direct scavengers of various reactive oxygen species. Their antioxidant capacity has been evaluated using multiple in vitro assays. epa.gov

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging: Caffeic acid and its esters demonstrate significant DPPH free radical scavenging activity. epa.govnih.gov The ability to donate a hydrogen atom to the stable DPPH radical neutralizes it, a reaction that can be measured spectrophotometrically. Studies comparing various caffeic acid esters have shown high scavenging rates, often comparable to or exceeding standard antioxidants. epa.govnih.gov For instance, caffeic acid and its methyl ester showed a high reduction rate against the DPPH radical. nih.gov

Nitric Oxide (NO) Scavenging: These compounds can also scavenge nitric oxide radicals. researchgate.netnih.gov Overproduction of NO is associated with inflammation and cellular damage. Caffeic acid derivatives have been shown to inhibit nitrite (B80452) formation in lipopolysaccharide-induced macrophages, indicating a reduction in NO levels. mdpi.comwakan-iyaku.gr.jp

Superoxide Anion (O₂⁻) Scavenging: Caffeic acid exhibits effective scavenging activity against superoxide anion radicals, which are precursors to more potent ROS. epa.govwakan-iyaku.gr.jp In assays using the xanthine-xanthine oxidase system to generate superoxide radicals, dicaffeoyl quinic acid derivatives, which are structurally related to caffeic acid, showed potent scavenging activity, superior to that of caffeic acid itself. wakan-iyaku.gr.jp

The direct antioxidant action is a crucial component of the protective effects of these compounds, complementing their ability to modulate cellular signaling pathways involved in the endogenous antioxidant response.

Table 2: DPPH Radical Scavenging Activity of Caffeic Acid and Its Esters

| Compound | Scavenging Activity (at 500 μM) | Additional Data | Citation |

| Caffeic acid | 63% | IC50 15.3 μM | nih.gov |

| Caffeic acid methyl ester | 62% | - | nih.gov |

| Caffeic acid allyl ester | 64% | IC50 12.3 µM | nih.gov |

| Caffeic acid propyl ester | 63% | - | nih.gov |

| Caffeic acid butyl ester | 62% | - | nih.gov |

| Caffeic acid pentyl ester | 62% | - | nih.gov |

| Caffeic acid hexyl ester | 61% | - | nih.gov |

| Caffeic acid heptyl ester | 63% | - | nih.gov |

| Caffeic acid nonyl ester | 61% | - | nih.gov |

Regulation of Intracellular Oxidant and Antioxidant Levels (e.g., Glutathione (B108866) Homeostasis)

Caffeic acid esters, including Caffeic Acid Benzyl (B1604629) Ester (CABE), have been shown to modulate the delicate balance of oxidants and antioxidants within cells. Research on the bacterium Paenibacillus larvae (PL) demonstrated that exposure to certain caffeic acid esters at their minimum inhibitory concentrations (MICs) led to significant alterations in intracellular redox status. nih.govnih.gov Specifically, treatment with CABE, Caffeic Acid Isopropenyl Ester (CAIE), and Caffeic Acid Phenethyl Ester (CAPE) resulted in a notable increase in reactive oxygen species (ROS) levels. nih.govnih.govsemanticscholar.org

Concurrently, this oxidative shift was accompanied by significant changes in glutathione levels within the bacterial cells. nih.govnih.gov Glutathione is a critical endogenous antioxidant, and its homeostasis is vital for cellular defense against oxidative damage. The observed disruption of glutathione levels by these esters suggests that their biological activity is, at least in part, mediated by inducing a state of oxidative stress that overwhelms the cell's antioxidant capacity. nih.govsemanticscholar.org Further studies on Caffeic Acid Phenethyl Ester (CAPE) have shown it can restore mitochondrial homeostasis, which is closely linked to cellular redox state, and can impact glutathione (GSH) levels in peritoneal tissues. nih.gov

Enzymatic Antioxidant Systems (e.g., Superoxide Dismutase, Catalase)

The influence of caffeic acid analogs extends to the modulation of primary antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These enzymes are the first line of defense against harmful reactive oxygen species.

In a rat model of amphotericin B-induced nephrotoxicity, treatment with Caffeic Acid Phenethyl Ester (CAPE) demonstrated a protective effect by modulating these enzymes. nih.gov The toxin caused an increase in SOD activity and a decrease in CAT activity; however, co-administration of CAPE mitigated these changes, helping to restore the enzymatic balance. nih.gov Another study in a rat model for burns found that CAPE could increase the activities of SOD, contributing to its protective effects against oxidative damage in the kidneys and lungs. mdpi.com These findings indicate that caffeic acid analogs can influence the activity of crucial antioxidant enzymes, although the specific effect—whether an increase or a tempering of activity—may depend on the pathological context.

Enzymatic Activity Modulation

Caffeic Acid Benzyl Ester and its analogs are known to interact with and modulate a variety of enzyme systems, playing a significant role in inflammation and metabolic regulation.

A hallmark of many caffeic acid esters is their anti-inflammatory action, which is largely achieved through the inhibition of key pro-inflammatory enzymes.

Cyclooxygenases (COX-1 and COX-2): Caffeic Acid Phenethyl Ester (CAPE) has been shown to suppress prostaglandin (B15479496) synthesis by non-selectively inhibiting the enzymatic activities of both human COX-1 and COX-2. nih.gov Its mechanism involves inhibiting the release of the substrate, arachidonic acid, from cell membranes, which in turn suppresses the activity of COX enzymes. mdpi.comspandidos-publications.com At higher concentrations, CAPE can also suppress the induction of COX-2 messenger RNA (mRNA) and protein. nih.gov

Inducible Nitric Oxide Synthase (iNOS): Caffeic acid derivatives, including the benzyl ester, are effective inhibitors of nitric oxide (NO) production. nih.gov In in vitro studies using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), caffeic acid benzyl ester inhibited the accumulation of nitrite, a stable product of NO. nih.gov This effect is linked to the ability of these compounds to decrease the expression of the iNOS enzyme. nih.govtandfonline.com

Matrix Metalloproteinases (MMPs): The activity of CAPE has been linked to the suppression of matrix metalloproteinase-2 (MMP-2). In glioma cells, it was observed that CAPE's ability to reduce MMP-2 and cell invasion was mediated through the downregulation of phospholipase D1 (PLD1) expression. spandidos-publications.com

| Compound | IC₅₀ (μM) |

|---|---|

| Caffeic Acid Methyl Ester | 21.0 |

| Caffeic Acid Ethyl Ester | 12.0 |

| Caffeic Acid Butyl Ester | 8.4 |

| Caffeic Acid Octyl Ester | 2.4 |

| Caffeic Acid Benzyl Ester | 10.7 |

| Caffeic Acid Phenethyl Ester (CAPE) | 4.8 |

Caffeic acid and its derivatives also impact enzymes crucial to metabolic control, particularly those related to carbohydrate digestion and blood pressure regulation.

α-Amylase and α-Glucosidase: These enzymes are key targets for managing postprandial hyperglycemia. In vitro studies have demonstrated that caffeic acid derivatives can inhibit their activity. researchgate.net A comparative study revealed that caffeic acid itself is a significantly more potent inhibitor of both α-amylase and α-glucosidase than its esterified form, chlorogenic acid. nih.govresearchgate.net This suggests that the core caffeic acid structure is critical for this inhibitory action.

Angiotensin-Converting Enzyme (ACE): Research has indicated that derivatives of caffeic acid are capable of inhibiting ACE, an enzyme central to the renin-angiotensin system that regulates blood pressure. researchgate.net

| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

|---|---|---|

| Caffeic Acid | 3.68 | 4.98 |

| Chlorogenic Acid | 9.10 | 9.24 |

Caffeic acid esters can interact with cytochrome P450 (CYP) enzymes, a superfamily of proteins essential for the metabolism of a wide range of compounds. A study evaluating several caffeic acid ester analogues, including benzyl caffeate, demonstrated their potential to inhibit the catalytic activity of CYP1A2. ingentaconnect.combenthamdirect.com Benzyl caffeate showed an IC₅₀ value of 156.68 μg/ml for this inhibition. ingentaconnect.com The parent compound, caffeic acid, is a potent competitive inhibitor of CYP1A2, as well as CYP2C9 and CYP2D6. nih.govresearchgate.net Caffeic Acid Phenethyl Ester (CAPE) also exhibits strong, potentially metabolism-dependent, inhibition against CYP1A2 and CYP2C9. yakhak.org This interaction is significant as CYP1A2 is involved in the metabolism of various substances.

| Compound | Superoxide Anion Scavenging IC₅₀ (µg/mL) | DPPH Radical Scavenging IC₅₀ (µg/mL) | CYP1A2 Inhibition IC₅₀ (µg/mL) |

|---|---|---|---|

| Ethyl Caffeate (EC) | 16.42 | 70.00 | 124.98 |

| Octyl Caffeate (OC) | 79.83 | 184.56 | 111.86 |

| Benzyl Caffeate (BC) | 123.69 | 285.34 | 156.68 |

| Phenethyl Caffeate (PC) | 123.69 | 866.54 | 31.05 |

Effects on Enzymes Associated with Metabolic Regulation (e.g., α-Amylase, α-Glucosidase, ACE)

Cellular Response Studies in In Vitro Models

The enzymatic modulations described above translate into a range of observable cellular responses in laboratory models. In vitro studies provide a controlled environment to dissect these effects.

Anti-inflammatory and Immunomodulatory Responses: In cultured human oral epithelial cells, Caffeic Acid Phenethyl Ester (CAPE) suppressed the synthesis of prostaglandin E2, a key inflammatory mediator. nih.gov Furthermore, in macrophage cell lines (RAW 264.7), caffeic acid benzyl ester and other analogs effectively inhibited the production of nitric oxide, a pro-inflammatory signaling molecule. nih.gov These compounds are also reported to modulate the NF-κB signaling pathway, a central regulator of inflammation and immune responses. spandidos-publications.comresearchgate.netcaldic.com

Antimicrobial and Oxidative Stress Responses: The bactericidal effect of Caffeic Acid Benzyl Ester (CABE) and its analogs against Paenibacillus larvae is a direct cellular outcome of their ability to induce oxidative stress. nih.govnih.gov Flow cytometry analysis confirmed that these esters cause cell death without lysis by increasing intracellular ROS and altering glutathione levels. nih.govnih.govsemanticscholar.org

Antiproliferative Responses: Caffeic acid and its esters have been shown to inhibit the proliferation of various cancer cell lines. For instance, caffeic acid has been demonstrated to inhibit the viability and migration of oral carcinoma and head and neck squamous carcinoma cells. ffhdj.com This antiproliferative effect is often linked to the modulation of signaling pathways that control the cell cycle. ffhdj.com

Mechanisms of Apoptosis Induction and Cell Cycle Modulation in Cell Lines

Caffeic acid and its esters have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This process is often mediated through the mitochondrial pathway. nih.govsemanticscholar.org For instance, caffeic acid has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein p53 and cleaved caspase-3 in human cervical cancer cells (HeLa). nih.gov This leads to the release of cytochrome c from the mitochondria, subsequently activating the caspase cascade and culminating in apoptosis. nih.gov

Similarly, caffeic acid phenethyl ester (CAPE), a well-studied analog, induces apoptosis in human breast cancer MCF-7 cells by activating the Fas signaling pathway in a Fas ligand-independent manner. nih.gov This activation is linked to the inhibition of the transcription factor NF-κB, which is known to antagonize apoptosis. nih.gov The inhibition of NF-κB leads to the upregulation of the p53-regulated protein Bax and the activation of caspases. nih.gov Furthermore, CAPE has been observed to modulate the expression of genes involved in cell cycle control in MCF-7 cells, suggesting its potential as a chemopreventive agent. nih.gov In human colorectal cancer cells (HCT116), CAPE has been shown to cause an increase in the G0/G1 phase cell population and a decrease in the S phase population, indicating cell cycle arrest. nih.gov

Another derivative, caffeic acid undecyl ester (CAUE), has been found to be a potent inducer of apoptosis in the human B cell leukemia cell line NALM-6. semanticscholar.org Its mechanism involves mitochondrial damage, characterized by a decrease in mitochondrial membrane potential and downregulation of Bcl-2 expression. semanticscholar.org The pro-apoptotic effects of these compounds are often selective for cancer cells, with minimal impact on normal cells. semanticscholar.org

Modulation of Cellular Proliferation in Cultured Cells

Caffeic acid and its analogs exhibit significant anti-proliferative effects on various cancer cell lines. Caffeic acid has been shown to reduce the proliferation of HeLa cells in a dose-dependent manner. nih.gov Similarly, CAPE effectively inhibits the proliferation of human colorectal cancer HCT116 cells and breast cancer MDA-MB-231 cells. nih.govnih.gov

The anti-proliferative mechanism of CAPE in an inflammatory microenvironment involves the suppression of glycolysis and lipid metabolism in MDA-MB-231 cells. nih.gov CAPE treatment down-regulates the expression of key glucose transporters (GLUT1, GLUT3) and glycolytic enzymes such as hexokinase 2 (HK2), phosphofructokinase (PFK), and pyruvate (B1213749) kinase M2 (PKM2). nih.gov It also reduces the levels of proteins involved in lipid metabolism, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.gov These findings suggest that the anti-cancer activity of CAPE is partly due to its ability to modulate the metabolic reprogramming that is a hallmark of cancer cells.

Anti-inflammatory Mechanisms in Macrophage Cell Lines (e.g., RAW 264.7)

Caffeic acid and its esters, including the benzyl ester, are recognized for their potent anti-inflammatory properties. researchgate.netnih.gov In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for studying inflammation, these compounds have been shown to inhibit the production of key inflammatory mediators.

Caffeic acid benzyl ester, along with other caffeic acid derivatives, inhibits the production of nitric oxide (NO), a pro-inflammatory molecule. researchgate.net The mechanism appears to involve both the scavenging of NO and the downregulation of inducible nitric oxide synthase (iNOS) expression. researchgate.net Specifically, caffeic acid benzyl ester demonstrated an IC50 value of 10.7 µM for the inhibition of nitrite accumulation in LPS-stimulated RAW 264.7 cells. researchgate.net

Furthermore, analogs like caffeic acid methyl ester (CM) and CAPE have been shown to inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in these cells. nih.govnih.gov The underlying mechanism for these effects is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govnih.gov These compounds prevent the degradation of the inhibitory protein IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby down-regulating the expression of iNOS, cyclooxygenase-2 (COX-2), and TNF-α. nih.govnih.gov

| Compound | Cell Line | Key Inflammatory Mediator Inhibited | IC50 (µM) | Mechanism of Action |

| Caffeic Acid Benzyl Ester | RAW 264.7 | Nitric Oxide (NO) | 10.7 researchgate.net | NO scavenging, decreased iNOS expression researchgate.net |

| Caffeic Acid Methyl Ester | RAW 264.7 | NO, PGE2, TNF-α | Not specified | Inhibition of iNOS, COX-2, and TNF-α expression via NF-κB downregulation nih.gov |

| Caffeic Acid Phenethyl Ester (CAPE) | RAW 264.7 | NO, PGE2 | Not specified | Inhibition of iNOS and COX-2 expression via p38/ERK and NF-κB pathways nih.gov |

Mechanisms of Antimicrobial Action (e.g., Bactericidal Effects against specific bacterial strains)

Caffeic acid esters, including caffeic acid benzyl ester (CABE), have demonstrated effective bactericidal activity against specific bacterial strains. nih.govmdpi.com A notable example is their action against Paenibacillus larvae, the causative agent of American Foulbrood in honey bees. nih.govmdpi.com

In a study investigating the activity of six different caffeic acid esters, CABE, along with caffeic acid isopropenyl ester (CAIE) and caffeic acid phenethyl ester (CAPE), was found to be highly effective. nih.govmdpi.com These compounds exhibited both minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of 125 µg/mL when used individually against P. larvae. nih.govmdpi.com When used in combination, the MIC and MBC for each compound dropped to 31.25 µg/mL. nih.govmdpi.com

The mechanism of their bactericidal effect involves the induction of oxidative stress within the bacterial cells. nih.govmdpi.com Incubation with these caffeic acid esters led to a significant increase in reactive oxygen species (ROS) levels and a corresponding change in glutathione levels within the P. larvae cells, ultimately leading to cell death without lysis. nih.govmdpi.com

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action |

| Caffeic Acid Benzyl Ester (CABE) | Paenibacillus larvae | 125 nih.govmdpi.com | 125 nih.govmdpi.com | Induction of oxidative stress nih.govmdpi.com |

| Caffeic Acid Isopropenyl Ester (CAIE) | Paenibacillus larvae | 125 nih.govmdpi.com | 125 nih.govmdpi.com | Induction of oxidative stress nih.govmdpi.com |

| Caffeic Acid Phenethyl Ester (CAPE) | Paenibacillus larvae | 125 nih.govmdpi.com | 125 nih.govmdpi.com | Induction of oxidative stress nih.govmdpi.com |

| Combination of CABE, CAIE, and CAPE | Paenibacillus larvae | 31.25 (each) nih.govmdpi.com | 31.25 (each) nih.govmdpi.com | Induction of oxidative stress nih.govmdpi.com |

Neuroprotective Mechanisms in In Vitro Neuronal Models

Caffeic acid and its derivatives, particularly CAPE, have shown considerable promise for their neuroprotective effects, which are attributed to their antioxidant and anti-inflammatory properties. frontiersin.orgnih.gov These compounds have the ability to cross the blood-brain barrier, allowing them to exert their effects directly within the central nervous system. mdpi.com

The neuroprotective mechanisms of these compounds are multifaceted. They have been shown to protect against oxidative stress-induced neuronal damage. frontiersin.org In the context of neuroinflammation, a key factor in many neurodegenerative diseases, CAPE has been found to modulate critical signaling pathways. mdpi.com It inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. mdpi.com Concurrently, it can activate the Nrf2 pathway, which leads to the expression of antioxidant enzymes, thereby bolstering the cell's defense against oxidative damage. mdpi.com

In animal models, caffeic acid has been shown to reduce neuronal injury and astrogliosis. frontiersin.org These effects highlight the potential of caffeic acid analogs in the context of neurological disorders. nih.gov

Receptor Interactions and Binding Studies

While extensive research has focused on the cellular effects of caffeic acid and its analogs, detailed receptor interaction and binding studies are still emerging. Computational studies have provided some insights into potential molecular targets. For instance, caffeic acid has been identified as an inhibitor of matrix metalloproteinase-9 (MMP-9) and dipeptidyl peptidase-4 (DPP-4) enzymes through in silico analyses. mdpi.com

More recently, a derivative of CAPE, CM14, was identified as a potential binder to TUBGCP2, a component of the γ-tubulin ring complex (γ-TuRC) which is crucial for microtubule nucleation at the centrosome. nih.gov This interaction is thought to disrupt the assembly of the γ-TuRC, leading to G2/M cell cycle arrest and apoptosis. nih.gov Such studies are beginning to elucidate the direct molecular interactions that underpin the observed biological activities of these compounds.

Further research employing techniques such as surface plasmon resonance, isothermal titration calorimetry, and X-ray crystallography will be crucial to fully characterize the receptor binding profiles of Caffeic Acid Benzyl Ester-d5 and its analogs, providing a more complete understanding of their mechanisms of action.

Structure Activity Relationship Sar Studies of Caffeic Acid Benzyl Ester Derivatives

Impact of Ester Moiety Modifications on Biological Potency

The ester moiety of caffeic acid derivatives plays a pivotal role in determining their biological efficacy. Modifications in the length and nature of the alcohol group esterified to the carboxylic acid of caffeic acid have been shown to significantly modulate activities such as antibacterial, antiviral, and antiproliferative effects.

Research has demonstrated that the length of the n-alkyl side chain in caffeic acid esters is a critical determinant of their anti-HCV activity. plos.org A study systematically evaluating a series of n-alkyl esters revealed that antiviral activity increased with the length of the alkyl chain, peaking at the octyl ester. plos.org Caffeic acid n-octyl ester was identified as the most potent compound against HCV replication among the tested derivatives. plos.org This suggests an optimal lipophilicity is required for effective antiviral action, likely facilitating membrane permeability and interaction with viral or host cell components.

In the context of antibacterial activity, studies on a series of caffeic acid esters against Staphylococcus aureus and Escherichia coli have provided valuable SAR insights. For instance, among alkyl caffeates, propyl, butyl, and pentyl esters showed the most significant antibacterial activity. scispace.com This again points towards the importance of the ester group's lipophilicity in mediating the antibacterial effect. The presence of bulky groups, such as a diphenylmethyl group in diphenylmethyl caffeate, also enhanced activity against E. coli compared to a simple benzyl (B1604629) group. scispace.com

Furthermore, the replacement of the ester functional group with an amide has been explored. In some cases, amide derivatives of caffeic acid have shown enhanced cytoprotective and antioxidant effects. mdpi.com However, for other biological targets, the oxygen atom of the ester linkage appears to be important for activity. mdpi.com

Below is a data table summarizing the impact of ester moiety modifications on the antibacterial activity of caffeic acid derivatives.

| Compound | Ester Moiety | Target Organism | Antibacterial Activity (MIC) |

| Methyl Caffeate | Methyl | E. coli, S. aureus | Moderate |

| Propyl Caffeate | Propyl | E. coli | 0.2 µM scispace.com |

| Butyl Caffeate | Butyl | E. coli, S. aureus | 0.2 µM scispace.com |

| Pentyl Caffeate | Pentyl | E. coli | 0.2 µM scispace.com |

| Benzyl Caffeate | Benzyl | E. coli | Strong scispace.com |

| Diphenylmethyl Caffeate | Diphenylmethyl | E. coli | Stronger than Benzyl Caffeate scispace.com |

This table is for illustrative purposes and synthesizes findings from the cited literature.

Influence of Substituent Groups on Mechanistic Pathways

The substitution pattern on both the catechol ring of the caffeic acid moiety and the aromatic ring of the benzyl ester can profoundly influence the mechanistic pathways through which these compounds exert their biological effects. These substitutions can alter the compound's electronic properties, steric hindrance, and hydrogen-bonding capabilities, thereby affecting interactions with biological targets like enzymes and transcription factors.

The catechol moiety (3,4-dihydroxy groups) of caffeic acid is widely recognized as being crucial for its antioxidant activity. mdpi.com These hydroxyl groups can donate hydrogen atoms to scavenge free radicals. mdpi.com O-methylation of one or both of these hydroxyl groups generally leads to a reduction in antioxidant and anti-HCV activity, highlighting the importance of the free catechol structure. plos.org Specifically, the 4-hydroxy group appears to be more critical for anti-HCV activity than the 3-hydroxy group. plos.org

Substituents on the benzyl ring of CABE derivatives also play a significant role. For example, in a study of caffeic acid anilides (amide analogues), electron-donating groups at the para-position of the benzene (B151609) ring were found to enhance antibacterial activity. researchgate.net Conversely, for cytotoxic activity against certain cancer cell lines, derivatives with dichlorobenzyl groups have shown potent effects. nih.gov

The mechanism of action is also influenced by these substitutions. For instance, some caffeic acid derivatives exert their effects by modulating signaling pathways such as the Nrf2 and NF-κB pathways. mdpi.comnih.gov The ability to activate the Nrf2 pathway, which is involved in the antioxidant response, can be tuned by structural modifications. mdpi.com Similarly, the inhibition of NF-κB, a key regulator of inflammation, is a mechanism through which caffeic acid phenethyl ester (CAPE), a close analogue of CABE, exerts its anti-inflammatory effects. nih.gov

The following table illustrates the influence of substituent groups on the anti-HCV activity of caffeic acid n-octyl ester derivatives.

| Compound | Substituent on Catechol Ring | Anti-HCV Activity (EC50) |

| Caffeic acid n-octyl ester | 3,4-dihydroxy | 2.7 µM plos.org |

| 3-O-methylated caffeic acid n-octyl ester | 3-methoxy, 4-hydroxy | Higher EC50 (less active) plos.org |

| 4-O-methylated caffeic acid n-octyl ester | 3-hydroxy, 4-methoxy | Higher EC50 (less active) plos.org |

| 3,4-di-O-methylated caffeic acid n-octyl ester | 3,4-dimethoxy | Higher EC50 (less active) plos.org |

This table is for illustrative purposes and synthesizes findings from the cited literature.

Stereochemical Considerations and their Effect on Biological Activity

While caffeic acid itself is typically found as the trans (E) isomer, the stereochemistry of derivatives, particularly those with chiral centers in the ester moiety, can be a critical factor in their biological activity. The three-dimensional arrangement of a molecule determines how it fits into the binding site of a protein, and even subtle changes in stereochemistry can lead to significant differences in potency and selectivity.